LNP Lipid-12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H126N2O5 |

|---|---|

Molecular Weight |

1003.7 g/mol |

IUPAC Name |

bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |

InChI |

InChI=1S/C64H126N2O5/c1-8-13-18-23-30-38-48-59(46-36-21-16-11-4)57-70-63(68)53-43-34-27-25-32-40-50-61(66(56-45-55-65(6)7)62(67)52-42-29-20-15-10-3)51-41-33-26-28-35-44-54-64(69)71-58-60(47-37-22-17-12-5)49-39-31-24-19-14-9-2/h59-61H,8-58H2,1-7H3 |

InChI Key |

FIGAEVKFBHPLGQ-UHFFFAOYSA-N |

Canonical SMILES |

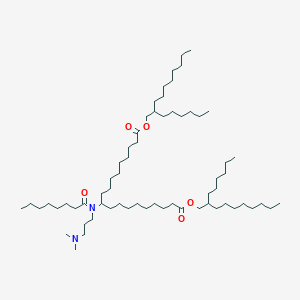

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

LNP Lipid-12 (C12-200): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Structure, Properties, and Application of a Key Ionizable Lipid in Nanoparticle-based Drug Delivery.

Introduction

LNP Lipid-12, more commonly known in scientific literature as C12-200, is a branched-chain ionizable cationic lipidoid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.[1][2][3] Its pH-dependent ionization is a key feature, allowing for efficient encapsulation of negatively charged payloads like mRNA and siRNA in acidic environments and facilitating their release into the cytoplasm of target cells.[][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound (C12-200), aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound (C12-200) is a complex, multi-tailed ionizable lipid. Its structure is designed to provide a balance of hydrophobic and pH-sensitive cationic properties, which are essential for the self-assembly of LNPs and the subsequent intracellular delivery of their cargo.[]

Chemical Identifiers:

| Identifier | Value |

| Common Name | This compound, C12-200 |

| CAS Number | 1220890-25-4[1][5][6] |

| Molecular Formula | C70H145N5O5[][5][6][7] |

| Molecular Weight | 1136.93 g/mol [][6][7] |

| IUPAC Name | 1,1'-[[2-[4-[2-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[5][7] |

Physicochemical Properties:

The ionizable nature of this compound (C12-200) is central to its function. At a low pH, typically during the LNP formulation process, its amine groups become protonated, leading to a positive charge that facilitates the encapsulation of anionic nucleic acids. Upon entering the neutral pH environment of the bloodstream, the lipid becomes near-neutral, reducing potential toxicity. Once endocytosed by a target cell, the acidic environment of the endosome again protonates the lipid, which is thought to promote endosomal escape and the release of the therapeutic payload into the cytoplasm.

| Property | Value | Reference |

| Apparent pKa (in LNP formulation) | 6.96 | [8] |

Experimental Protocols

Synthesis of this compound (C12-200)

The synthesis of C12-200 is typically achieved through a one-step SN2 reaction. This involves the reaction of a polyamine core with an alkyl epoxide tail.[9]

General Synthetic Scheme:

A common method involves reacting the polyamine core with the corresponding epoxide tails in a glass scintillation vial, stirring at 90°C for three days without a solvent. The resulting lipidoid is then purified using a chromatography system to isolate the fully substituted product.[10]

Formulation of Lipid Nanoparticles (LNPs)

This compound (C12-200) is typically formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to ensure stability and proper function. A widely used method for LNP formulation is microfluidic mixing.

Materials:

-

Ionizable Lipid: this compound (C12-200)

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or C14-PEG2000

-

Nucleic Acid Cargo (e.g., mRNA): In an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

-

Solvent: Ethanol (B145695)

Procedure (Microfluidic Mixing):

-

Preparation of Lipid Solution: The ionizable lipid (C12-200), helper lipid (e.g., DOPE), cholesterol, and PEGylated lipid are dissolved in ethanol at a specific molar ratio. A commonly cited molar ratio is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:PEG).[8][11]

-

Preparation of Aqueous Solution: The nucleic acid cargo is diluted in an acidic aqueous buffer.

-

Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are simultaneously passed through a microfluidic mixing device at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate.[8]

-

Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[8]

Characterization of LNPs

Several analytical techniques are employed to characterize the physicochemical properties of the formulated LNPs.

Key Characterization Assays:

| Parameter | Method | Description |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the LNPs.[12] |

| Zeta Potential | Laser Doppler Electrophoresis | Determines the surface charge of the LNPs.[12] |

| Encapsulation Efficiency | RiboGreen Assay | Quantifies the amount of nucleic acid encapsulated within the LNPs.[12] |

| Lipid Quantification | High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the individual lipid components of the LNP formulation.[13] |

Quantitative Data from Experimental Studies

The following tables summarize quantitative data from various studies that have utilized this compound (C12-200) in their LNP formulations. These values can vary based on the specific formulation parameters, including the type of nucleic acid cargo and the precise molar ratios of the lipid components.

Table 1: LNP Formulation Parameters

| Ionizable Lipid | Helper Lipid | Structural Lipid | PEGylated Lipid | Molar Ratio (Ionizable:Helper:Structural:PEG) | Reference |

| C12-200 | DOPE | Cholesterol | C14-PEG2000 | 35:16:46.5:2.5 | [10][11] |

| C12-200 | DOPE | Cholesterol | DMPE-PEG | 35:10:53.5:1.5 | [11] |

| C12-200 | Variable Phospholipids | Cholesterol | DMG-PEG | 50:10:38.5:1.35 | [12] |

Table 2: Physicochemical Characterization of C12-200 LNPs

| LNP Formulation (Ionizable:Helper:Structural:PEG) | Cargo | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |

| C12-200:DOPE:Chol:C14-PEG2000 (35:16:46.5:2.5) | EPO mRNA | 102 | 0.158 | 43 | -5.0 | [14] |

| C12-200:DOPE:Chol:DMPE-PEG (35:10:53.5:1.5) | Luciferase mRNA | 130.2 | 0.064 | 56.5 | N/A | [14] |

| C12-200:DOPE:Chol:DMPE-PEG (35:16:46.5:2.5) | Luciferase mRNA | 100-150 | < 0.2 | >90 | ~0 | [11] |

Biological Activity and Applications

This compound (C12-200) has been extensively used in preclinical studies for the delivery of both siRNA and mRNA.[2] These studies have demonstrated its utility in mediating potent gene silencing or protein expression, primarily in the liver, but also showing delivery to other organs such as the spleen.[5]

In Vivo Delivery and Efficacy:

-

Therapeutic Applications:

-

Gene Silencing: Delivery of siRNA to reduce the expression of target genes.

-

Protein Replacement Therapy: Delivery of mRNA to express therapeutic proteins.

-

Vaccines: Delivery of mRNA encoding for viral antigens to elicit an immune response.[6]

-

Gene Editing: Delivery of components for CRISPR-based gene editing.[2]

-

It is important to note that the biological activity of C12-200 based LNPs is not solely dependent on the lipid itself but is a complex interplay between all the lipid components, the encapsulated cargo, and the resulting physicochemical properties of the nanoparticle.

Signaling Pathways

Currently, there is limited information available on specific signaling pathways that are directly modulated by this compound (C12-200) itself. The primary biological effect of LNP-based therapies is mediated by the nucleic acid cargo they deliver. For instance, an mRNA cargo will be translated into a protein that can then participate in or modulate various cellular signaling pathways. Similarly, an siRNA cargo will lead to the silencing of a target gene, thereby impacting the signaling pathway in which that gene product is involved. The ionizable lipid component can have intrinsic adjuvant activity, inducing the production of cytokines like IL-6, which is relevant for vaccine applications.[5]

Conclusion

This compound (C12-200) is a well-characterized and potent ionizable lipid that has become a benchmark in the field of non-viral gene delivery. Its unique chemical structure and pH-responsive nature enable the efficient formulation of lipid nanoparticles for the delivery of a wide range of nucleic acid therapeutics. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers working to harness the potential of LNP technology for the treatment of a variety of diseases. Further research into the structure-activity relationships of C12-200 and similar ionizable lipids will continue to drive the development of next-generation delivery vehicles with enhanced efficacy and safety profiles.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. C12-200|Ionizable Lipid for LNP [dcchemicals.com]

- 3. file1.dxycdn.com [file1.dxycdn.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

- 7. C12-200 | CAS 1220890-25-4 | Cayman Chemical | Biomol.de [biomol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of the Ionizable Lipid ALC-0315

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the Pfizer-BioNTech and Moderna COVID-19 mRNA vaccines.[1][2][3] These nanoparticles are typically composed of four main components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[4][5][6] The ionizable lipid is arguably the most crucial component, as it is responsible for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm of target cells.[4][7][]

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is the ionizable lipid utilized in the Pfizer-BioNTech COVID-19 vaccine (BNT162b2).[1][7] At a physiological pH, ALC-0315 is neutral, but it becomes protonated within the acidic environment of the endosome.[1][9] This charge switch is believed to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into the target protein.[7][10] This guide provides a detailed overview of the synthesis and purification of ALC-0315, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of ALC-0315

The synthesis of ALC-0315 can be accomplished through various routes, with one of the most common methods involving a final reductive amination step.[1][10] This key step joins the lipid tails with the headgroup. An alternative, simpler, and more economical synthesis has also been described, which can be advantageous for large-scale production.[7]

Synthetic Pathway Overview

A prevalent synthetic strategy for ALC-0315 involves the reaction of two equivalents of a lipid aldehyde with one equivalent of a primary amine, 4-aminobutanol, via reductive amination.[1] The lipid aldehyde precursor can be synthesized from the corresponding alcohol, which in turn is derived from 2-hexyldecanoic acid.

Caption: Synthetic pathway for ALC-0315 via reductive amination.

Experimental Protocol: Synthesis of ALC-0315

This protocol is a representative example based on published methods.[10][11]

Step 1: Synthesis of the Aldehyde Precursor

-

Esterification: 2-Hexyldecanoic acid is reacted with an excess of 1,6-hexanediol under Steglich esterification conditions (e.g., using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP)) to form the mono-esterified alcohol intermediate.[10]

-

Oxidation: The resulting alcohol is then oxidized to the corresponding aldehyde. While pyridinium (B92312) chlorochromate (PCC) can be used, an operationally simpler and often cleaner method is the TEMPO-bleach oxidation in a biphasic system.[10][11] This step is critical, as the purity of the aldehyde directly impacts the yield and purity of the final product.[11]

Step 2: Reductive Amination

-

Dissolve the lipid aldehyde (2.2 equivalents) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2).

-

Add 4-aminobutanol (1.0 equivalent).

-

Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture. This reagent is a mild reducing agent that will reduce the intermediate imine to the final amine product.[1][10]

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ALC-0315 product.

Purification of ALC-0315

The purification of synthetic lipids like ALC-0315 is challenging due to their physical properties and the presence of structurally similar impurities.[11][12] Column chromatography is the standard method for purification.[4][10][13]

Purification Workflow

Caption: General workflow for the purification of ALC-0315.

Experimental Protocol: Purification by Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying lipids.[12][14] Both normal-phase and reversed-phase chromatography can be employed.[12]

-

Column Preparation: Select a pre-packed silica gel column (e.g., Biotage® Sfär HC) compatible with the scale of the synthesis.[14] Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane or heptane).

-

Sample Loading: Dissolve the crude ALC-0315 in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elution: Elute the column with a gradient of a more polar solvent. A common gradient is from 0% to 50% methanol (B129727) in dichloromethane.[10][14] The use of amino-functionalized silica can also improve separation and allow for the use of less polar, more sustainable solvent systems like heptane/MTBE.[14]

-

Detection and Fraction Collection: Monitor the column effluent using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as lipids often have poor UV absorbance.[12][14] Collect fractions based on the detector signal.

-

Purity Analysis: Analyze the collected fractions for purity using TLC or LC-MS.

-

Product Isolation: Combine the fractions containing the pure ALC-0315 and remove the solvent under reduced pressure to yield the final product as a colorless to yellowish oil.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of ALC-0315.

Table 1: Synthesis Reaction Parameters

| Parameter | Value | Reference |

| Reactants | Lipid Aldehyde, 4-Aminobutanol | [1] |

| Reducing Agent | Sodium triacetoxyborohydride | [1][10] |

| Solvent | Dichloromethane (CH2Cl2) | [11] |

| Reaction Time | 12 - 24 hours | - |

| Temperature | Room Temperature | [10] |

| Typical Crude Yield | >80% | [10] |

Table 2: Purification and Final Product Characteristics

| Parameter | Value/Method | Reference |

| Purification Method | Silica Gel Flash Chromatography | [10][14] |

| Mobile Phase | Dichloromethane/Methanol Gradient | [10] |

| Detection | ELSD, Mass Spectrometry | [14] |

| Typical Purified Yield | 20% - 62% (overall) | [10][15] |

| Final Purity | >99% | [16] |

| Appearance | Colorless to yellowish oil | [1] |

Characterization of ALC-0315

Following purification, the identity and purity of ALC-0315 must be confirmed using standard analytical techniques.

Caption: Logical flow for the characterization of purified ALC-0315.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of ALC-0315, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a detector like a Charged Aerosol Detector (CAD) or ELSD is used to determine the purity of the final product, typically aiming for >99%.[16]

Conclusion

The synthesis and purification of the ionizable lipid ALC-0315 are critical processes in the manufacturing of mRNA-based therapeutics. While the synthesis can be achieved through established chemical reactions like reductive amination, the purification of the final product requires careful optimization of chromatographic techniques to remove structurally similar impurities. The protocols and data presented in this guide provide a comprehensive technical overview for professionals in the field, highlighting the key steps and considerations for producing high-purity ALC-0315 suitable for clinical applications. The continued development of more efficient and sustainable synthetic and purification methods will be crucial for the future of LNP-based drug delivery.[4][13]

References

- 1. ALC-0315 - Wikipedia [en.wikipedia.org]

- 2. SM-102 - Wikipedia [en.wikipedia.org]

- 3. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]

- 4. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is SM-102? | BroadPharm [broadpharm.com]

- 10. ALC-0315: Application and Synthesis_Chemicalbook [chemicalbook.com]

- 11. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotage.com [biotage.com]

- 13. tks | publisher, event organiser, media agency | NOVEL PURIFICATION STRATEGIES FOR LIPID NANOPARTICLES BUILDING BLOCKS - tks | publisher, event organiser, media agency [teknoscienze.com]

- 14. biotage.com [biotage.com]

- 15. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 16. WHITEPAPER - Purity is Paramount: Assessing N-Oxide Impurities in Lipids Used in Lipid Nanoparticle Delivery Systems - Drug Development and Delivery [drug-dev.com]

The Genesis and Advancement of C12-200: A Workhorse Ionizable Lipid for LNP-Mediated Nucleic Acid Delivery

A Technical Guide for Researchers and Drug Development Professionals

The advent of nucleic acid-based therapeutics, particularly mRNA vaccines and siRNA therapies, has been largely enabled by the development of effective delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the clinical standard, and the ionizable lipid component is the cornerstone of their success. This technical guide delves into the discovery, development, and application of C12-200, a widely utilized and benchmark ionizable lipid that has played a significant role in advancing the field of LNP-mediated nucleic acid delivery.

Discovery and Development: From siRNA Silencing to mRNA Expression

C12-200 emerged from a combinatorial synthesis and screening approach aimed at discovering novel materials for potent in vivo delivery of small interfering RNA (siRNA).[1] The screening process evaluated a library of lipid-like materials, termed lipidoids, with varied amine head groups and lipid tails.[1] This systematic evaluation revealed that compounds with tertiary amine head groups and lipid tails of a specific length, particularly 14 carbons, exhibited superior gene silencing activity.[1] Among the top-performing candidates, C12-200 demonstrated a remarkable two-orders-of-magnitude increase in potency for siRNA-mediated gene silencing in hepatocytes compared to earlier lipid nanoparticles.[1]

Recognizing its potential beyond siRNA, researchers adapted and optimized C12-200-based LNP formulations for the delivery of messenger RNA (mRNA).[2][3] This required adjusting formulation parameters to accommodate the larger size and different charge characteristics of mRNA compared to siRNA.[3] These optimization efforts, often employing Design of Experiment (DOE) methodologies, led to significantly enhanced protein expression in vivo, establishing C12-200 as a versatile and potent ionizable lipid for both gene silencing and protein replacement applications.[3]

Synthesis of C12-200

The synthesis of C12-200 is a relatively straightforward process involving the reaction of a polyamine core with an alkyl epoxide tail.[4][5]

Experimental Protocol: Synthesis of C12-200

Materials:

-

2-[4-(2-((2-aminoethyl)amino)ethyl)piperazin-1-yl)ethan-1-amine (polyamine core 200)

-

1,2-epoxyhexadecane (C12 epoxide)

-

Ethanol (B145695) (optional, for solution-phase reaction)

-

Glass scintillation vial or reaction flask

-

Stirring apparatus (e.g., magnetic stir plate and stir bar)

-

Heating apparatus (e.g., heating mantle or oil bath)

-

Purification system (e.g., flash chromatography)

Procedure:

-

Combine the polyamine core 200 and the C12 epoxide in a glass scintillation vial at a molar ratio of 1:5.[4]

-

For a solvent-free reaction, directly heat the mixture to 90°C and stir for 3 days.[4]

-

Alternatively, for a solution-phase reaction, add ethanol to the vial containing the polyamine core and the epoxide (e.g., 0.3 mL for a small-scale reaction).[5]

-

Stir the reaction mixture at 80°C for 48 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

If necessary, dilute the crude product with a suitable solvent like dichloromethane.[5]

-

Purify the final C12-200 product using a flash chromatography system to isolate the fully substituted lipidoid.[4][5]

Formulation of C12-200 Lipid Nanoparticles

The formulation of C12-200 LNPs typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo. Microfluidic mixing is a common and reproducible method for this process.[4][6]

Experimental Protocol: C12-200 LNP Formulation for mRNA Delivery via Microfluidics

Materials:

-

C12-200 ionizable lipid

-

Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Cholesterol

-

PEGylated lipid: e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) or C14-PEG2000

-

mRNA in an appropriate buffer (e.g., 10 mM sodium citrate (B86180), pH 3.0)[4]

-

100% Ethanol

-

Microfluidic mixing device (e.g., from Precision NanoSystems or a similar platform)

-

Syringe pumps

-

Dialysis cassettes or other buffer exchange systems

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve each lipid (C12-200, helper lipid, cholesterol, and PEGylated lipid) in 100% ethanol to create individual stock solutions.[6]

-

Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio. A commonly used molar ratio for C12-200 LNPs for mRNA delivery is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:C14-PEG2000).[4]

-

Prepare Aqueous mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM sodium citrate at pH 3.0.[4]

-

Microfluidic Mixing:

-

Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another syringe.

-

Set the flow rate ratio on the microfluidic device, typically at 1:3 (ethanol:aqueous phase).[4]

-

Set the total flow rate, for example, at 12 mL/min.[4]

-

Initiate the flow to mix the two solutions, leading to the self-assembly of LNPs.

-

-

Buffer Exchange: Dialyze the resulting LNP solution against a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH.[7]

-

Concentration and Sterilization: If necessary, concentrate the LNP formulation using a suitable method like centrifugation with a molecular weight cutoff filter. Sterilize the final LNP suspension by passing it through a 0.22 µm filter.[7]

In Vitro and In Vivo Evaluation of C12-200 LNPs

The efficacy of C12-200 LNPs is assessed through a series of in vitro and in vivo experiments to determine their transfection efficiency, biodistribution, and overall performance.

Experimental Protocol: In Vitro Transfection of HepG2 Cells with C12-200 LNPs

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

C12-200 LNPs encapsulating a reporter mRNA (e.g., firefly luciferase)

-

96-well plates (white-wall, clear-bottom for luminescence assays)

-

Luciferase assay reagent

-

Plate reader capable of measuring bioluminescence

Procedure:

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete cell culture medium and incubate overnight.[6]

-

LNP Treatment: Dilute the C12-200 mRNA-LNPs in complete cell culture medium to achieve the desired final mRNA concentrations (e.g., 5, 10, and 20 ng per well).[6]

-

Remove the existing medium from the cells and add 100 µL of the LNP-containing medium to each well.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.[6]

-

Luciferase Assay:

Experimental Protocol: In Vivo Evaluation of C12-200 LNPs in Mice

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

C12-200 LNPs encapsulating a reporter mRNA (e.g., firefly luciferase or erythropoietin)

-

Sterile PBS

-

Syringes and needles for intravenous injection

-

In vivo imaging system (IVIS) for bioluminescence imaging

-

ELISA kit for protein quantification (if applicable)

-

Equipment for organ harvesting and processing

Procedure:

-

LNP Administration: Dilute the C12-200 mRNA-LNPs in sterile PBS to the desired dose (e.g., 0.75 mg/kg of mRNA).[4]

-

Administer the LNP solution to the mice via intravenous (tail vein) injection.[4]

-

In Vivo Imaging and Organ Harvest:

-

Ex Vivo Analysis:

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving C12-200 LNPs.

Table 1: In Vivo Protein Expression Mediated by C12-200 LNPs with Unmodified Luciferase mRNA [4]

| Organ | Percentage of Total Bioluminescence |

| Liver | 87% |

| Spleen | Variable, with significant expression |

| Lungs | Minor expression |

Data from mice injected intravenously with C12-200 LNPs at a dose of 0.75 mg/kg mRNA, 6 hours post-injection.

Table 2: In Vivo Potency of C12-200 LNPs for siRNA Delivery [1]

| Metric | Value |

| Effective Dose for Liver Gene Silencing in Mice | < 0.01 mg/kg |

| Effective Dose for Transthyretin Knockdown in Non-Human Primates | 0.03 mg/kg |

Table 3: Cellular Uptake of C12-200 LNPs in Pregnant Mouse Placenta [8]

| Placental Cell Type | Percentage of mCherry+ Cells |

| Trophoblasts | 3.02% |

| Endothelial Cells | 2.44% |

| Immune Cells | 2.99% |

Data from pregnant mice injected with C12-200 LNPs encapsulating mCherry mRNA.

Mechanism of Action and Experimental Workflows

The efficacy of C12-200 relies on its pH-responsive nature, which is crucial for endosomal escape and the cytosolic delivery of its nucleic acid payload.

Mechanism of Action: Endosomal Escape

Experimental Workflow: LNP Formulation and In Vivo Evaluation

Conclusion

C12-200 stands as a testament to the power of rational design and high-throughput screening in the development of effective drug delivery systems. Its journey from a potent siRNA delivery agent to a versatile mRNA carrier has paved the way for numerous preclinical and clinical investigations. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage C12-200 in their own work, contributing to the continued advancement of nucleic acid-based medicines. While newer generations of ionizable lipids continue to be developed, the robust and well-characterized nature of C12-200 ensures its place as a critical tool and benchmark in the field of LNP technology. its place as a critical tool and benchmark in the field of LNP technology.

References

- 1. Ionizable Lipids & Lipid Nanoparticles: Initiatives Like C12-200 Allow Lower Dose [pharmaceuticalonline.com]

- 2. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]

- 4. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Landscape of SM-102: An In-depth Guide for LNP-based Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of the ionizable lipid SM-102, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, most notably in mRNA vaccines. Due to the lack of specific public information on a lipid named "LNP Lipid-12," this document focuses on SM-102 as a representative and well-documented ionizable lipid, offering insights into its properties, formulation methodologies, and analytical characterization.

Core Physicochemical Characteristics

SM-102 is a synthetic amino lipid designed for transient positive charge at acidic pH, a key feature for encapsulating negatively charged payloads like mRNA and facilitating their release into the cytoplasm.[1][2] Its chemical structure and properties are optimized for in vivo applications, balancing efficacy with a favorable safety profile.[2]

Table 1: Physicochemical Properties of SM-102

| Property | Value | Reference |

| IUPAC Name | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | [2] |

| CAS Number | 2089251-47-6 | [1][2] |

| Molecular Formula | C44H87NO5 | [1] |

| Molecular Weight | 710.182 g/mol | [1] |

| pKa | 6.68 | [3][4] |

| Appearance | Colorless oily compound | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform (B151607) (100 mg/ml). | [2][4] |

LNP Formulation with SM-102

SM-102 is a key ingredient in LNP formulations, which typically consist of four main components: an ionizable lipid (SM-102), a neutral helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid to provide stability.[5] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the resulting LNPs.[5][6]

Table 2: Representative LNP Formulation using SM-102

| Component | Molar Ratio (%) | Role in Formulation | Reference |

| SM-102 | 50 | Encapsulation of nucleic acids and endosomal escape | [7][8][9] |

| DSPC | 10 | Structural integrity of the nanoparticle | [7][8][9] |

| Cholesterol | 38.5 | Stability and membrane fusion | [7][8][9] |

| DMG-PEG2000 | 1.5 | Steric stability and control of particle size | [7][8][9] |

Experimental Protocols

Synthesis of SM-102

The synthesis of SM-102 was first detailed in a patent application by Moderna.[1] The final step involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[1] A generalized synthesis route is depicted below.

Caption: Generalized final step in the synthesis of SM-102.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for producing homogeneous LNPs with high encapsulation efficiency.[8] This technique involves the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the nucleic acid payload.

Protocol:

-

Preparation of Lipid Stock Solution: Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5) to a final total lipid concentration (e.g., 10 mg/mL).[9][10] Ensure complete dissolution, warming gently if necessary.[9]

-

Preparation of Aqueous Phase: Dissolve the mRNA or other nucleic acid cargo in an acidic aqueous buffer (e.g., 100 mM sodium acetate, pH 5).[9]

-

Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). The ethanolic lipid mixture and the aqueous nucleic acid solution are pumped through separate channels that converge, leading to rapid mixing and LNP self-assembly.[8] A typical flow rate ratio is 3:1 (aqueous:ethanolic).[6]

-

Downstream Processing: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated material.[7][8]

-

Sterilization: The final LNP formulation is sterile-filtered through a 0.2 µm filter.[8]

Caption: Workflow for LNP formulation using microfluidic mixing.

Analytical Characterization of SM-102 Formulated LNPs

A suite of analytical techniques is employed to characterize the critical quality attributes of LNP formulations.

Table 3: Analytical Techniques for LNP Characterization

| Parameter | Analytical Technique | Principle | Reference |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion to determine particle size distribution. | [5] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the electrophoretic mobility of particles in an electric field to determine surface charge. | [11] |

| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye (RiboGreen) binds to nucleic acids. The difference in fluorescence before and after LNP lysis with a surfactant determines the amount of encapsulated nucleic acid. | [5] |

| Lipid Quantification | HPLC/UPLC with ELSD or CAD | Chromatographic separation of lipid components followed by detection using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are suitable for molecules lacking a UV chromophore. | [12][13] |

| Lipid Identification and Metabolite Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides high-resolution separation and mass analysis for structural identification of lipids and their metabolites. | [14] |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualizes the size, shape, and internal structure of LNPs in a vitrified state. | [15] |

Mechanism of Cellular Uptake and Endosomal Escape

The efficacy of SM-102-containing LNPs relies on their ability to be taken up by cells and subsequently release their payload into the cytoplasm.

The process begins with the LNP entering the cell via receptor-mediated endocytosis.[1] Once inside the endosome, the acidic environment (pH < 6.5) leads to the protonation of the tertiary amine group of SM-102.[2][16] This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm, where it can be translated into protein.[2][16]

Caption: Mechanism of SM-102 LNP-mediated mRNA delivery.

References

- 1. SM-102 - Wikipedia [en.wikipedia.org]

- 2. What is SM-102? | BroadPharm [broadpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. insidetx.com [insidetx.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. cdn.insights.bio [cdn.insights.bio]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

LNP Lipid-12 for Non-Viral Gene Therapy: A Technical Guide

Disclaimer: Publicly available scientific literature and data sources do not contain specific information on a proprietary lipid referred to as "LNP Lipid-12." Therefore, this guide utilizes data and protocols for well-characterized, industry-standard ionizable lipids, such as DLin-MC3-DMA and similar molecules, as a representative framework for understanding the application of a hypothetical "Lipid-12" in non-viral gene therapy. The principles, experimental workflows, and data presented are illustrative of the technology.

Introduction to Lipid Nanoparticles for Gene Therapy

Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and CRISPR gene-editing components.[1][2][3][4][5] These formulations protect the genetic payload from degradation, facilitate cellular uptake, and enable its release into the cytoplasm to exert its therapeutic effect.[5][6][7] The success of LNP technology is underscored by the approval of the first siRNA drug, Onpattro, and the rapid development and deployment of mRNA-based COVID-19 vaccines.[8]

The core of LNP technology lies in its multi-component structure, typically comprising four key lipid excipients:

-

Ionizable Cationic Lipid: This is the key component that complexes with the negatively charged nucleic acid cargo at an acidic pH during formulation.[4][6][8] At physiological pH, it becomes nearly neutral, reducing toxicity.[6][8] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape.[2][5][6]

-

Helper Phospholipid: Typically a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the nanoparticle.[6][9]

-

Cholesterol: A structural "helper" lipid that stabilizes the nanoparticle and can influence its fusogenicity and interaction with cell membranes.[6][9][10]

-

PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that provides a hydrophilic stealth coating to the LNP, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.[4][10]

Physicochemical Properties and In Vivo Performance

The efficacy of an LNP formulation is highly dependent on its physicochemical properties. The table below summarizes typical characteristics for LNPs formulated with a representative ionizable lipid.

| Parameter | Typical Value | Significance |

| Size (Hydrodynamic Diameter) | 80 - 150 nm | Influences biodistribution and cellular uptake. Smaller particles often exhibit longer circulation times. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is crucial for consistent performance and regulatory approval. |

| Zeta Potential | Near-neutral to slightly negative at physiological pH | Minimizes non-specific interactions with blood components and reduces toxicity. |

| pKa of Ionizable Lipid | 6.0 - 6.8 | A critical parameter that dictates the efficiency of nucleic acid encapsulation and endosomal escape. The pKa should be low enough to be neutral in the bloodstream but high enough to become charged in the acidic endosome. |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency is necessary to ensure a sufficient therapeutic dose is delivered. |

The following table presents illustrative in vivo performance data for LNPs delivering different nucleic acid payloads.

| Application | Nucleic Acid Payload | Animal Model | Target Organ | Efficacy Readout | Illustrative Result |

| Gene Silencing | siRNA targeting Factor VII | Mouse | Liver | >90% reduction in serum Factor VII levels | A single intravenous administration can lead to potent and durable gene silencing.[11] |

| Protein Replacement | mRNA encoding human Erythropoietin (hEPO) | Rat, Monkey | Systemic | Significant increase in red blood cell mass | Demonstrates the potential for treating genetic disorders requiring protein replacement.[12] |

| Gene Editing | CRISPR/Cas9 components targeting KLKB1 gene | Mouse, Monkey | Liver | ~70% gene editing and >90% reduction in target protein | Highlights the utility of LNPs for in vivo gene editing applications.[4] |

| Vaccination | mRNA encoding viral antigen (e.g., SARS-CoV-2 Spike) | Mouse | Muscle (injection site) / Draining Lymph Nodes | High-titer neutralizing antibodies | Forms the basis of successful mRNA vaccines.[13][14] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common and reproducible method for formulating LNPs.

Materials:

-

Ionizable Lipid (e.g., "Lipid-12" or a representative lipid like DLin-MC3-DMA)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

Nucleic acid (mRNA, siRNA, etc.)

-

Aqueous buffer (e.g., 25-50 mM sodium citrate (B86180) or acetate, pH 4.0)

-

Dialysis buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Microfluidic mixing device and pump system

Procedure:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[14] The total lipid concentration is typically in the range of 10-25 mM.[9]

-

Prepare Nucleic Acid Solution: Dissolve the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Pump the two solutions through the microfluidic device at a defined flow rate ratio, typically 3:1 (aqueous:ethanolic).[15] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

-

Dialysis: Collect the resulting LNP suspension. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the formulation against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

-

Sterilization: Filter the final LNP formulation through a 0.2 µm sterile filter.

-

Characterization: Analyze the LNPs for size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Transfection of Cells

Materials:

-

LNP formulation encapsulating a reporter gene (e.g., GFP or Luciferase mRNA)

-

Target cells (e.g., HEK293T cells)

-

Cell culture medium

-

Multi-well plates

-

Assay reagents for detecting reporter gene expression (e.g., fluorescence microscope, luminometer)

Procedure:

-

Cell Seeding: Plate the target cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

LNP Treatment: Dilute the LNP formulation in cell culture medium to achieve the desired final concentration of the nucleic acid payload.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

-

Analysis: Assess the expression of the reporter gene. For GFP, this can be done via fluorescence microscopy or flow cytometry. For luciferase, a cell lysis and luminometry assay is performed.

In Vivo Evaluation in Animal Models

Materials:

-

Sterile LNP formulation

-

Animal model (e.g., C57BL/6 mice)

-

Administration equipment (e.g., syringes, needles)

-

Anesthesia (if required)

-

Equipment for sample collection (e.g., blood collection tubes, tissue dissection tools)

-

Analytical instruments for efficacy readout (e.g., ELISA kit, qPCR machine)

Procedure:

-

Acclimatization: Acclimate the animals to the facility for at least one week before the experiment.

-

Administration: Administer the LNP formulation to the animals via the desired route (e.g., intravenous tail vein injection for liver targeting, intramuscular injection for vaccination).[14][16]

-

Monitoring: Monitor the animals for any signs of toxicity, such as changes in body weight or behavior.

-

Sample Collection: At predetermined time points, collect samples. This may include blood for serum analysis (e.g., to measure protein levels or gene silencing) or tissues for biodistribution and target engagement studies.[16]

-

Efficacy Analysis: Analyze the collected samples to determine the efficacy of the gene therapy. For gene silencing, this could involve measuring target mRNA or protein levels. For protein expression, this could involve quantifying the expressed protein in serum or tissues.

-

Toxicity Assessment: At the end of the study, major organs can be collected for histopathological analysis to assess any potential toxicity.[17]

Mandatory Visualizations

Caption: LNP Formulation via Microfluidic Mixing.

Caption: Mechanism of LNP Intracellular Delivery.

Caption: In Vivo Experimental Workflow for LNP Evaluation.

References

- 1. susupport.com [susupport.com]

- 2. Lipid Nanoparticle Systems for Enabling Gene Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. marinbio.com [marinbio.com]

- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]

- 8. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]

- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 10. pnas.org [pnas.org]

- 11. Role of Lipid-Based and Polymer-Based Non-Viral Vectors in Nucleic Acid Delivery for Next-Generation Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Safety Evaluation of Lipid Nanoparticle–Formulated Modified mRNA in the Sprague-Dawley Rat and Cynomolgus Monkey | Semantic Scholar [semanticscholar.org]

- 13. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 15. biomol.com [biomol.com]

- 16. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

In Vitro Characterization of LNP Lipid-12 Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro characterization techniques for lipid nanoparticles (LNPs), using "LNP Lipid-12" as a representative model. This document details the experimental protocols for critical quality attributes and functional assays, presents quantitative data in a clear, tabular format, and visualizes key experimental workflows and biological pathways.

Quantitative Data Summary

The physicochemical and functional characteristics of this compound, a model nanoparticle formulation composed of an ionizable lipid, DSPC, cholesterol, and a PEGylated lipid encapsulating mRNA, are summarized below. These data represent typical values obtained from a series of standard in vitro assays.

| Parameter | Value |

| Physicochemical Properties | |

| Particle Size (Z-average) | 75 - 85 nm |

| Polydispersity Index (PDI) | < 0.15 |

| Zeta Potential | -5 to +5 mV (at pH 7.4) |

| mRNA Encapsulation Efficiency | > 90% |

Table 1: Physicochemical Characteristics of this compound. These parameters are crucial for ensuring batch-to-batch consistency and predicting in vivo performance.

| Assay | Cell Line | Readout | Result |

| Functional Properties | |||

| In Vitro Transfection | HEK293 | Luciferase Expression (RLU/mg protein) | > 1 x 10^9 RLU/mg protein |

| Cellular Uptake | HeLa | Mean Fluorescence Intensity (MFI) | High MFI shift vs. control |

| Cytotoxicity | A549 | % Cell Viability | > 90% at effective dose |

Table 2: In Vitro Functional Performance of this compound. These assays confirm the biological activity and safety profile of the LNP formulation.

Experimental Protocols

Detailed methodologies for the key in vitro characterization experiments are provided below.

Particle Size and Zeta Potential Measurement

Objective: To determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential) of the LNPs.

Materials:

-

This compound nanoparticle suspension

-

1x Phosphate-Buffered Saline (PBS), filtered

-

Deionized water

-

Disposable cuvettes

-

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer)

Protocol:

-

Sample Preparation for Size and PDI:

-

Dilute the this compound suspension 1:100 in filtered 1x PBS to a final volume of 1 mL.[1]

-

Gently mix by pipetting, avoiding the introduction of air bubbles.

-

Transfer the diluted sample to a disposable cuvette.

-

-

Sample Preparation for Zeta Potential:

-

Dilute the this compound suspension in deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to minimize the effects of ionic strength on the measurement.[2]

-

Gently mix and transfer to a specific zeta potential measurement cuvette.

-

-

Instrument Setup and Measurement:

-

Set the instrument parameters for the dispersant (e.g., viscosity and refractive index of water).

-

Equilibrate the sample at 25°C for 2 minutes within the instrument.

-

For DLS, perform at least three measurements to obtain the Z-average diameter and PDI.

-

For ELS, apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. Perform at least three measurements.

-

-

Data Analysis:

-

Analyze the correlation function to determine the size distribution and PDI.

-

Analyze the frequency shift of scattered light to determine the zeta potential.

-

mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs. This protocol utilizes the RiboGreen fluorescent dye, which exhibits a significant increase in fluorescence upon binding to nucleic acids.

Materials:

-

This compound nanoparticle suspension

-

Quant-iT RiboGreen RNA Assay Kit

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

2% Triton X-100 solution

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of known RNA concentration standards in TE buffer.

-

-

Sample Preparation:

-

Prepare two sets of diluted this compound samples in TE buffer.

-

To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA (Total RNA).

-

The other set of samples will not be treated with Triton X-100 and will be used to measure the unencapsulated (Free RNA).

-

-

RiboGreen Assay:

-

Add the diluted RiboGreen reagent to all standard and sample wells.

-

Incubate for 5 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

-

Calculation of Encapsulation Efficiency:

-

Use the standard curve to determine the concentration of "Total RNA" and "Free RNA".

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

-

In Vitro Transfection Efficiency

Objective: To assess the ability of this compound to deliver functional mRNA into cells, resulting in protein expression. This protocol uses mRNA encoding for Firefly Luciferase.

Materials:

-

This compound encapsulating Luciferase mRNA

-

HEK293 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom cell culture plates

-

Luciferase Assay System (e.g., Promega Bright-Glo)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.[]

-

-

LNP Treatment:

-

Prepare serial dilutions of the this compound formulation in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the relative light units (RLU) to the total protein concentration in each well to account for differences in cell number.

-

Compare the luciferase expression of this compound treated cells to control groups (e.g., untreated cells, cells treated with naked mRNA).

-

Cellular Uptake and Endosomal Escape

Objective: To visualize the internalization of LNPs by cells and their subsequent escape from endosomes into the cytoplasm.

Materials:

-

Fluorescently labeled this compound (e.g., with a lipid dye like DiI or DiD)

-

HeLa cells (or other suitable cell line)

-

Lysosomal stain (e.g., LysoTracker Green)

-

Nuclear stain (e.g., Hoechst 33342)

-

Glass-bottom confocal dishes

-

Confocal microscope

Protocol:

-

Cell Seeding:

-

Seed HeLa cells on glass-bottom confocal dishes and allow them to adhere overnight.

-

-

LNP Incubation:

-

Treat the cells with fluorescently labeled this compound for various time points (e.g., 2, 6, 24 hours).

-

-

Staining:

-

In the final 30 minutes of incubation, add LysoTracker Green to stain late endosomes/lysosomes.

-

In the final 10 minutes, add Hoechst 33342 to stain the nuclei.

-

-

Imaging:

-

Wash the cells with PBS to remove excess stain and unbound LNPs.

-

Add fresh medium or PBS for imaging.

-

Acquire images using a confocal microscope, capturing the fluorescence from the LNPs, lysosomes, and nuclei in separate channels.

-

-

Image Analysis:

-

Analyze the co-localization of the LNP signal with the lysosomal signal. A decrease in co-localization over time, with a more diffuse cytoplasmic LNP signal, suggests endosomal escape.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the in vitro characterization of this compound.

Caption: Workflow for the in vitro characterization of this compound.

Caption: Cellular uptake and endosomal escape pathway of this compound.

References

LNP Lipid-12 role in endosomal escape of nucleic acids

An In-depth Technical Guide on the Role of Ionizable Lipids in the Endosomal Escape of Nucleic Acids

Introduction

The successful delivery of nucleic acid therapeutics, such as mRNA and siRNA, is critically dependent on overcoming multiple biological barriers. Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, underscored by their central role in the FDA-approved siRNA therapeutic, Onpattro®, and the highly effective COVID-19 mRNA vaccines. A key component and a primary driver of LNP potency is the ionizable lipid. These specialized lipids are engineered to remain neutral at physiological pH, minimizing toxicity, and to become positively charged within the acidic environment of the endosome. This pH-responsive behavior is the linchpin for the most significant hurdle in intracellular delivery: endosomal escape.

This guide provides a detailed technical overview of the mechanisms by which ionizable lipids facilitate the release of nucleic acid cargo from endosomes into the cytoplasm. While this guide aims to address the role of "LNP Lipid-12," a thorough review of publicly available scientific literature and patent databases reveals that "Lipid-12" is mentioned in some commercial listings and patent applications without detailed, reproducible scientific data on its structure and function in endosomal escape. Therefore, to provide a comprehensive and data-rich resource, this document will focus on well-characterized and clinically relevant ionizable lipids, such as DLin-MC3-DMA , SM-102 , and C12-200 , as exemplary models to illustrate the core principles of endosomal escape.

The Core Mechanism of Endosomal Escape

The journey of an LNP begins with cellular uptake, typically through endocytosis, which engulfs the nanoparticle into a membrane-bound vesicle called an endosome. For the nucleic acid payload to be effective, it must be released from this vesicle into the cytoplasm. This process, known as endosomal escape, is a major bottleneck, with studies indicating that as little as 1-2% of the internalized nanoparticles successfully release their cargo.[1][2]

The primary mechanism of escape mediated by ionizable lipids involves a pH-triggered structural change:

-

Protonation: As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to 5.0).[3] The ionizable lipid, designed with a specific acid dissociation constant (pKa), accepts a proton and becomes positively charged. An optimal pKa for in vivo efficacy is often found to be between 6.2 and 6.5.[4][5]

-

Membrane Interaction: The now cationic LNP surface interacts electrostatically with negatively charged (anionic) lipids present on the inner leaflet of the endosomal membrane.[4]

-

Membrane Destabilization: This interaction disrupts the integrity of the endosomal membrane. It is hypothesized to induce a transition from a stable lipid bilayer to a non-bilayer, inverted hexagonal (HII) phase structure.[2][5] This structural rearrangement creates transient pores or defects in the endosomal membrane.

-

Cargo Release: These membrane disruptions allow the encapsulated nucleic acid payload to escape into the cytoplasm, where it can be translated (in the case of mRNA) or engage with the cellular machinery to exert its therapeutic effect (in the case of siRNA).

Quantitative Data Presentation

The efficiency of endosomal escape and subsequent protein expression is dictated by the physicochemical properties of the LNP formulation. The tables below summarize key quantitative data for LNPs formulated with the well-characterized ionizable lipids DLin-MC3-DMA, C12-200, and SM-102.

Table 1: Physicochemical Properties of LNPs

| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) | Apparent pKa | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|---|---|---|

| DLin-MC3-DMA | 50:10 (DSPC):38.5:1.5 | 70 - 90 | < 0.2 | -5 to +5 | ~6.44 | > 90% | [1][3] |

| C12-200 | 35:16 (DOPE):46.5:2.5 | 80 - 100 | < 0.2 | Near-neutral | ~6.96 | > 90% | [6][7] |

| SM-102 | 50:10 (DSPC):38.5:1.5 | 70 - 90 | < 0.1 | Near-neutral | ~6.7 | > 90% |[8][9] |

Table 2: Biological Performance Data

| Ionizable Lipid | Cell Type | Endosomal Escape Efficiency (%) | Outcome Measure | Reference |

|---|---|---|---|---|

| DLin-MC3-DMA | Jurkat | < 10% | SNAP-tag Assay | [8] |

| DLin-MC3-DMA | HeLa | ~2% (siRNA) | Confocal Microscopy | [1] |

| SM-102 | Jurkat | < 10% | SNAP-tag Assay | [8] |

| cKK-E12* | RAW Macrophages | Correlates with Expression | Luciferase Expression | [10] |

| LNP-Sito** | Gal8-GFP Cells | 10-fold increase vs. LNP-Chol | Gal8 Puncta Formation |[1] |

*Note: cKK-E12 is a potent ionizable lipid used for comparative purposes in studies to demonstrate high transfection.[10] **Note: LNP-Sito uses DLin-MC3-DMA but substitutes cholesterol with β-sitosterol, enhancing endosomal perturbation events.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the development and evaluation of LNP systems. Below are methodologies for key steps in the process.

Protocol for In Vitro Transcription (IVT) of mRNA

This protocol describes the synthesis of mRNA from a linearized DNA template.

-

Template Preparation: A linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail is prepared and purified. The final concentration should be ~1 µg.[11][12]

-

IVT Reaction Setup: In a nuclease-free tube, combine the following components at room temperature:

-

Linearized DNA template (0.8-1 µg)

-

10x Transcription Buffer (2 µL)

-

ATP, CTP, GTP solution (1.5 µL each, 150 mM)

-

N1-methyl-pseudouridine-5'-Triphosphate (m1ΨTP) (in place of UTP for reduced immunogenicity)[]

-

T7 RNA Polymerase Mix (1 µL)

-

Nuclease-free water to a final volume of 20 µL.[12]

-

-

Incubation: Mix gently and incubate at 37°C for 2-3 hours.[12]

-

Capping Reaction: To add the 5' cap structure, heat the uncapped mRNA at 65°C for 10 minutes to remove secondary structures. Then, add capping enzymes and S-adenosylmethionine (SAM) and incubate at 37°C for 30-60 minutes.[12]

-

Purification: Purify the final mRNA product using a suitable method, such as LiCl precipitation or a commercial RNA cleanup kit, to remove enzymes, unincorporated nucleotides, and the DNA template.[11]

-

Quality Control: Assess mRNA integrity and concentration using capillary gel electrophoresis and UV spectrophotometry.[]

Protocol for LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides rapid and controlled mixing of lipid and aqueous phases, resulting in uniform and reproducible LNPs.[7]

-

Phase Preparation:

-

Organic Phase: Prepare a stock solution of the ionizable lipid (e.g., C12-200), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratio (e.g., 35:16:46.5:2.5).[7]

-

Aqueous Phase: Dilute the purified mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to a concentration of approximately 0.14 mg/mL.[6]

-

-

Microfluidic Mixing:

-

Load the organic phase and aqueous phase into separate syringes.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a Y-junction or staggered herringbone mixer).

-

Pump the two phases through the chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).[3]

-

-

Neutralization and Purification:

-

Collect the resulting LNP solution.

-

Immediately dilute the formulation in a neutral buffer (e.g., PBS, pH 7.4) to neutralize the ionizable lipids.[6]

-

Dialyze the LNP solution against PBS overnight using dialysis tubing (e.g., 30 kDa MWCO) to remove ethanol and unencapsulated mRNA.[6]

-

The LNPs can be concentrated using centrifugal filters if necessary.[1]

-

Protocol for LNP Characterization

-

Size and Polydispersity Index (PDI) Measurement:

-

Zeta Potential Measurement:

-

Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.

-

Measure the fluorescence of the LNP sample before and after adding a detergent (e.g., 1% Triton X-100) to disrupt the particles.

-

The difference in fluorescence corresponds to the amount of encapsulated mRNA. Encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100.[7]

-

Protocol for Galectin-8 Endosomal Escape Assay

This assay visualizes endosomal membrane damage, a proxy for endosomal escape.[1]

-

Cell Culture: Seed a stable cell line expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP or Gal8-mRuby3) in a 96-well plate.[17][18]

-

LNP Treatment: Treat the cells with the formulated LNPs at various doses (e.g., 50, 100, 200 ng of mRNA per well) in complete cell culture medium.[1]

-

Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C.[17]

-

Imaging:

-

Fix the cells with paraformaldehyde and stain the nuclei with a dye like Hoechst.

-

Image the cells using a high-content confocal microscope.

-

-

Analysis: Quantify endosomal escape by counting the number of fluorescent Galectin-8 puncta per cell. An increase in puncta formation compared to untreated controls indicates endosomal membrane damage.[17]

LNP Intracellular Trafficking Pathway

The following diagram illustrates the logical relationships in the intracellular journey of an LNP, highlighting the critical branch point between productive endosomal escape and degradation.

Conclusion

The ionizable lipid is the cornerstone of modern LNP technology, enabling the safe and effective delivery of nucleic acid therapeutics. Its pH-responsive nature is the key that unlocks the endosomal compartment, a critical and often rate-limiting step in the delivery process. While the precise efficiency of this escape remains a subject of intense research and development, the principles outlined in this guide—protonation, membrane interaction, and destabilization—are fundamental. By utilizing well-characterized lipids like DLin-MC3-DMA, SM-102, and C12-200 as benchmarks, and employing robust experimental protocols for formulation, characterization, and functional assessment, researchers can continue to innovate and engineer the next generation of LNP-based medicines with improved potency and safety profiles.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. Nucleic Acid-Loaded Lipid Nanoparticle Interactions with Model Endosomal Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]

- 12. Efficient Transfection of In vitro Transcribed mRNA in Cultured Cells Using Peptide-Poloxamine Nanoparticles [jove.com]

- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Analysis of LNP Formulations Utilizing C12-200

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Lipid Nanoparticle (LNP) formulations incorporating the ionizable lipid C12-200, a benchmark lipid for the delivery of mRNA and siRNA.[1][2] This document details the physicochemical properties of C12-200 LNPs, outlines key experimental protocols for their characterization, and presents a logical workflow for formulation and analysis.

Introduction to C12-200 and its Role in LNPs

C12-200 is a branched-chain ionizable cationic lipidoid that is a critical component in many LNP formulations for nucleic acid delivery.[3][4] Its primary function is to facilitate the encapsulation of negatively charged nucleic acids, such as mRNA and siRNA, and to aid in their endosomal escape into the cytoplasm of target cells.[2] C12-200 remains neutral at physiological pH and becomes positively charged in the acidic environment of the endosome, which is crucial for its function.[2]

A typical LNP formulation consists of four main components: an ionizable lipid (like C12-200), a phospholipid (such as DSPC or DOPE), cholesterol, and a PEGylated lipid.[5][6] The specific molar ratio of these components significantly influences the physicochemical properties and, consequently, the in vivo performance of the LNPs.[1]

Quantitative Data on C12-200 LNP Formulations

The structural characteristics of C12-200 LNPs are highly dependent on their composition and the method of preparation. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of C12-200 LNP Formulations

| Ionizable Lipid | Phospholipid | Molar Ratio (Ionizable:Phospholipid:Cholesterol:PEG) | Average Particle Size (nm) | Polydispersity Index (PDI) | Apparent pKa | Reference |

| C12-200 | DOPE | 35:10:53.5:1.5 | Not Specified | Not Specified | 6.308 | [1] |

| C12-200 | DOPE | 35:16:46.5:2.5 | Not Specified | Not Specified | 5.848 | [1] |

| C12-200 | Not Specified | Not Specified | ~80-100 (before purification) | ~0.1-0.2 (before purification) | Not Specified | [7] |

| C12-200 | Not Specified | Not Specified | ~60-80 (after purification) | <0.1 (after purification) | Not Specified | [7] |

Table 2: Influence of Formulation Method on C12-200 LNP Properties

| Formulation Method | Average Hydrodynamic Radius (nm) | Polydispersity | Sedimentation Behavior (Svedberg units, S) | Key Observation | Reference |

| Microfluidic Mixing | ~40 | Low | Predominantly sedimenting (0 to ~100S) | Less polydispersity compared to bulk mixing. | [8] |

| Bulk Mixing | Larger than microfluidic | High | Predominantly sedimenting (0 to ~100S) | Higher polydispersity. | [8] |

Experimental Protocols for Structural Analysis

The comprehensive characterization of LNP structure requires a combination of analytical techniques. Below are detailed methodologies for the key experiments.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides high-resolution images of individual LNPs in their near-native, hydrated state, offering insights into their size, shape, morphology, and internal structure.[9]

Methodology:

-

Sample Preparation (Vitrification):

-

A small aliquot (typically 3-5 µL) of the LNP suspension is applied to a glow-discharged electron microscopy grid (e.g., copper grid with a lacey carbon film).

-

The grid is blotted to create a thin film of the suspension.

-

The grid is then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample, preventing the formation of ice crystals that could damage the LNP structure.[10][11]

-

-

Image Acquisition:

-

The vitrified sample is transferred to a cryo-transmission electron microscope.

-

Images are acquired at low electron doses to minimize radiation damage to the sample.

-

A series of images at different tilt angles may be collected for 3D reconstruction (cryo-electron tomography).

-

-

Data Analysis:

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for analyzing the internal nanostructure of LNPs in solution, providing information on the arrangement of lipids and the encapsulated cargo.[12][13]

Methodology:

-

Sample Preparation:

-

LNP samples are typically analyzed in their formulation buffer.

-

A background measurement of the buffer alone is also required for subtraction.

-

Samples are loaded into a sample holder with X-ray transparent windows (e.g., a quartz capillary).

-

-

Data Collection:

-

The sample is exposed to a collimated beam of X-rays.

-

The scattered X-rays are detected by a 2D detector. The scattering pattern provides information about the size, shape, and internal structure of the LNPs.[13]

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to produce a 1D profile of scattering intensity (I) versus the scattering vector (q).

-

The resulting SAXS profile can be analyzed using various models to extract structural parameters. For example, the presence of distinct peaks can indicate ordered internal structures, such as lamellar or hexagonal phases.[14]

-

A spherical core-triple shell model has been used to analyze the structure of mRNA-LNPs, providing insights into mRNA encapsulation and lipid organization.[15]

-

Dynamic Light Scattering (DLS)

DLS is a widely used technique for measuring the hydrodynamic size and size distribution (Polydispersity Index - PDI) of LNPs in suspension.[16][17]

Methodology:

-

Sample Preparation:

-

The LNP sample is diluted in an appropriate buffer to a suitable concentration for DLS analysis.

-

The diluted sample is placed in a disposable cuvette.[18]

-

-

Measurement:

-

A laser beam is passed through the sample.

-